molecular formula C25H20ClNO4S B284944 N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

Cat. No. B284944
M. Wt: 465.9 g/mol
InChI Key: UYOZLHKVQZFRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, also known as T0901317, is a synthetic compound that has gained interest in scientific research for its potential therapeutic applications. T0901317 is a selective agonist of liver X receptors (LXRs), which are nuclear receptors that play a crucial role in regulating lipid metabolism and inflammation.

Mechanism of Action

N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide functions as a selective agonist of LXR, which regulates the expression of genes involved in cholesterol metabolism, inflammation, and immune response. The compound binds to the LXR receptor, leading to the activation of downstream signaling pathways that modulate gene expression and cellular processes.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to have various biochemical and physiological effects, including the regulation of lipid metabolism, reduction of inflammation, and inhibition of tumor growth. The compound has also been shown to improve insulin sensitivity and glucose tolerance in animal models.

Advantages and Limitations for Lab Experiments

N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has several advantages for use in lab experiments, including its high selectivity and potency as an LXR agonist. However, the compound is not without limitations, as it can be difficult to dissolve in aqueous solutions and has a short half-life in vivo.

Future Directions

There are several potential future directions for research on N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, including its potential therapeutic applications in metabolic disorders, neurodegenerative diseases, and cancer. Additionally, further studies are needed to investigate the long-term effects and safety of the compound in vivo.

Synthesis Methods

N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide can be synthesized using a multistep reaction process starting from commercially available materials. The synthesis involves the use of various reagents and catalysts, and the final product is obtained through purification by column chromatography.

Scientific Research Applications

N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, Alzheimer's disease, and cancer. The compound has been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to improve lipid metabolism and reduce cholesterol levels in animal models.

properties

Molecular Formula

C25H20ClNO4S

Molecular Weight

465.9 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C25H20ClNO4S/c26-18-10-13-20(14-11-18)32(29,30)27(25(28)17-6-2-1-3-7-17)19-12-15-24-22(16-19)21-8-4-5-9-23(21)31-24/h1-3,6-7,10-16H,4-5,8-9H2

InChI Key

UYOZLHKVQZFRIY-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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